
4-Oxo-2,4-diphenylbutanoic acid
Overview
Description
4-Oxo-2,4-diphenylbutanoic acid: is an organic compound with the molecular formula C16H14O3. It is characterized by the presence of a ketone group (oxo) and two phenyl groups attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 4-Oxo-2,4-diphenylbutanoic acid involves the aldol condensation of benzaldehyde with acetophenone, followed by oxidation.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the aldol condensation reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of aldol condensation and oxidation are likely employed on a larger scale with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Oxo-2,4-diphenylbutanoic acid can undergo oxidation reactions, particularly at the phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Neurodegenerative Disease Treatment
One of the most promising applications of 4-oxo-2,4-diphenylbutanoic acid derivatives is in the treatment of neurodegenerative diseases. Research indicates that these compounds act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the kynurenine pathway that is implicated in several neurological disorders. Notably, studies have shown efficacy against conditions such as:
- Alzheimer's Disease
- Huntington's Chorea
- Parkinson's Disease
- Amyotrophic Lateral Sclerosis (ALS)
These findings suggest that 4-oxo derivatives may help modulate neuroinflammatory responses and protect neuronal cells from excitotoxicity by altering kynurenine metabolism .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate has demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.64 µg/mL. This compound inhibits bacterial growth by targeting specific enzymes in the menaquinone biosynthesis pathway .
Organic Synthesis
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including microwave-assisted aldol condensation techniques. These methods provide moderate to excellent yields and are applicable to a broad range of substrates. The reaction conditions can be optimized depending on the nature of the reactants used .
Method | Yield | Substrates |
---|---|---|
Microwave-assisted aldol | Moderate to Excellent | Methyl ketones and glyoxylic acid |
Traditional aldol condensation | Variable | Various carbonyl compounds |
Material Science Applications
Polymer Chemistry
In polymer chemistry, this compound serves as a versatile building block for synthesizing various polymers and copolymers. Its ability to undergo further functionalization allows for the development of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of a specific derivative of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated a significant reduction in cell death and inflammation markers compared to controls .
- Antibacterial Efficacy : Another research focused on the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that derivatives exhibited potent activity in vitro and improved survival rates in murine models infected with MRSA .
Mechanism of Action
The mechanism of action of 4-Oxo-2,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, its derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Oxo-4-phenylbutanoic acid: This compound is structurally similar but lacks one of the phenyl groups.
2,4-Diphenylbutanoic acid: This compound lacks the oxo group and has different chemical behavior and applications.
Uniqueness: 4-Oxo-2,4-diphenylbutanoic acid is unique due to the presence of both oxo and phenyl groups, which confer specific chemical reactivity and biological activity
Biological Activity
4-Oxo-2,4-diphenylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
This compound is characterized by its keto and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:
Antibacterial Properties
Research has shown that derivatives of this compound exhibit potent antibacterial activity against Mycobacterium tuberculosis. A study highlighted the discovery of 2-amino-4-oxo-4-phenylbutanoate as an inhibitor of the MenB enzyme involved in menaquinone biosynthesis. The minimum inhibitory concentrations (MIC) for certain derivatives were reported as low as 0.6 μg/mL against replicating M. tuberculosis and 1.5 μg/mL against non-replicating forms .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
2-Amino-4-oxo-4-phenylbutanoate | 0.6 | M. tuberculosis |
2b | >20 | Selectivity index |
3b | >20 | Selectivity index |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 4-phenyl-4-oxo-butanoic acid derivatives. These compounds have been identified as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's and Huntington's disease. By inhibiting this enzyme, these compounds may help modulate neuroinflammatory responses and protect neuronal integrity .
Case Study: Neuroprotective Mechanism
In a study investigating the effects of kynurenine metabolism on neurodegeneration, it was found that inhibiting KYN-3-OHase with these derivatives increased levels of kynurenic acid (KYNA), a neuroprotective metabolite, while decreasing levels of quinolinic acid (QUIN), which is neurotoxic .
Oxidation Studies
The oxidation kinetics of this compound have been extensively studied using various oxidizing agents such as tripropylammonium fluorochromate (TriPAFC). These studies indicate that the oxidation process leads to the formation of benzoic acid as a primary product. The reaction follows pseudo-first-order kinetics with respect to the oxidant concentration .
Table 2: Kinetic Parameters for Oxidation Reactions
Reaction Medium | k_obs (s⁻¹) | Temperature (K) |
---|---|---|
50% Acetic Acid - 50% Water | Variable | 303 |
Presence of Picolinic Acid | Enhanced | 303 |
Properties
IUPAC Name |
4-oxo-2,4-diphenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVYXJKBFVHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287292 | |
Record name | 4-oxo-2,4-diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-96-1 | |
Record name | γ-Oxo-α-phenylbenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4370-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 50151 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59920 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4370-96-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-2,4-diphenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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